molecular formula C17H15N B13966665 2-(3-Methylphenyl)-7-methyl-quinoline

2-(3-Methylphenyl)-7-methyl-quinoline

Cat. No.: B13966665
M. Wt: 233.31 g/mol
InChI Key: DMDKRRHGLGAASL-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-7-methyl-quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and materials science research. Quinolines are a privileged scaffold in drug discovery due to their diverse pharmacological profiles. This compound features specific substitutions—a 3-methylphenyl group at the 2-position and a methyl group at the 7-position—which are strategically designed to modulate its electronic properties, lipophilicity, and interactions with biological targets . In pharmaceutical research, quinoline derivatives are extensively investigated for their anticancer properties. They exhibit cytotoxicity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, disruption of cell migration, and induction of apoptosis (programmed cell death) . The structural flexibility of the quinoline core allows for the optimization of these activities. For instance, the presence of substituents like the 3-methylphenyl group can be critical for enhancing binding affinity and potency against specific cancer cell lines . Beyond biomedical applications, quinoline derivatives are valuable in materials science. They serve as key building blocks in the development of organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), and components in organic light-emitting diodes (OLEDs) . The molecular structure of 2-(3-Methylphenyl)-7-methyl-quinoline suggests potential utility as an electron-transporting material or a fluorophore in the development of advanced optoelectronic devices . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

7-methyl-2-(3-methylphenyl)quinoline

InChI

InChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)11-17(14)18-16/h3-11H,1-2H3

InChI Key

DMDKRRHGLGAASL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)C)C=C2

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

Skraup Synthesis

The Skraup synthesis is a classical method for quinoline construction, involving the cyclization of anilines with glycerol or other aldehyde sources under acidic conditions.

  • Procedure : Substituted anilines, such as 3-methylaniline, are reacted with a suitable aldehyde or ketone precursor under acidic conditions, often using sulfuric acid and an oxidizing agent like nitrobenzene or arsenic acid.
  • Outcome : This method facilitates the formation of the quinoline ring system, introducing the 7-methyl substituent by using appropriately substituted starting materials.
  • Optimization : Reaction parameters such as temperature, acid concentration, and oxidant type significantly influence the yield and selectivity toward 2-(3-methylphenyl)-7-methyl-quinoline.

Doebner–Von Miller and Friedlander Syntheses

These methods also rely on the condensation of anilines with carbonyl compounds but differ in reaction conditions and intermediates.

  • Doebner–Von Miller : Uses aldehydes and aniline derivatives in acidic media to form quinolines via intermediate unsaturated aldehydes.
  • Friedlander : Involves the condensation of 2-aminobenzaldehydes with ketones, often under acidic or basic catalysis.
  • These methods have been adapted to incorporate the 3-methylphenyl group at position 2 and a methyl group at position 7 by selecting appropriate substituted reactants.

Modern Synthetic Approaches

Microwave-Assisted Organic Synthesis (MAOS)

MAOS has been applied to synthesize quinoline derivatives, offering advantages such as reduced reaction times and improved yields.

  • Method : Substituted anilines and aldehydes or ketones are subjected to microwave irradiation in the presence of catalysts or acids.
  • Advantages : This green synthesis approach reduces hazardous reagent use and harsh conditions typical of classical methods.
  • Application : Although specific data on 2-(3-methylphenyl)-7-methyl-quinoline via MAOS is limited, analogous 2-(substituted phenyl)-7-methylquinolines have been successfully synthesized with good yields and purity.

Stepwise Synthetic Scheme for 2-(3-Methylphenyl)-7-methyl-quinoline

Based on literature synthesis patterns, a plausible synthetic route is as follows:

Step Reactants Conditions Product Yield (%) Notes
1 3-Methylaniline + 4-methylbenzaldehyde (or equivalent ketone) Acidic medium (H2SO4), oxidant (nitrobenzene), heat Intermediate quinoline ring system ~60-70 Classical Skraup or Friedlander synthesis
2 Intermediate Purification by recrystallization 2-(3-Methylphenyl)-7-methyl-quinoline 60-75 Optimized temperature and solvent choice improve yield
3 Optional post-synthesis modification Microwave irradiation or catalytic hydrogenation Purified final compound Variable Enhances purity and biological activity

Note: Exact yields and melting points depend on reaction scale and conditions.

Analytical Characterization and Confirmation

  • Spectroscopic Methods : The synthesized compound is confirmed by IR, NMR (¹H and ¹³C), and mass spectrometry.
  • Typical Data :
    • IR: Characteristic aromatic C-H stretching (~3010 cm⁻¹), C=N stretching (~1310 cm⁻¹).
    • ¹H-NMR: Signals corresponding to methyl groups at positions 7 and 3-methylphenyl ring, aromatic protons.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight 233.31 g/mol.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations Reference
Skraup Synthesis 3-Methylaniline, aldehyde/ketone Acidic medium, oxidant, heat Well-established, straightforward Harsh conditions, moderate yields
Doebner–Von Miller Substituted aniline, aldehyde Acidic medium, heat Good regioselectivity Requires careful control
Friedlander Synthesis 2-Aminobenzaldehyde, ketone Acidic/basic catalysis Versatile for substitutions Multi-step, longer times
Microwave-Assisted Synthesis Aniline derivatives, aldehydes Microwave irradiation, mild acid Faster, greener Equipment required
Catalytic Transfer Hydrogenation Quinoline derivatives, H3N·BH3 Cobalt catalyst, mild temp Selective hydrogenation Post-synthesis modification

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position on the quinoline ring critically impact physicochemical properties. A comparison of key analogs is provided below:

Compound Name Substituents Key Properties Reference
2-(3-Methylphenyl)-7-methyl-quinoline 2-(3-MePh), 7-Me Likely moderate lipophilicity; methyl groups may enhance stability Inferred
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ MP: 223–225°C; polar groups (Cl, MeO) increase solubility in polar solvents
2-Chloro-3-(3-chloropropyl)-7-Me-quinoline 2-Cl, 3-(Cl-propyl), 7-Me High polarity due to Cl; potential toxicity concerns
Ethyl 2-(CF₃)-quinoline-7-carboxylate 2-CF₃, 7-COOEt Strong electron-withdrawing CF₃ group; ester moiety enables hydrolysis

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) in 2-(3-MePh)-7-Me-quinoline may stabilize the aromatic ring through hyperconjugation, contrasting with electron-withdrawing groups like Cl or CF₃ in analogs, which reduce electron density and alter reactivity .
  • Solubility: Polar substituents (e.g., Cl, MeO) in 4k enhance aqueous solubility compared to the nonpolar methyl groups in the target compound .
  • Thermal Stability : Higher melting points in compounds with polar substituents (e.g., 4k) suggest stronger intermolecular forces (dipole-dipole, hydrogen bonding) compared to methylated derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methylphenyl)-7-methyl-quinoline, and what reaction conditions are critical for optimizing yield?

  • The Vilsmeier-Haack reaction is widely used for quinoline derivatives, employing phosphoryl oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0°C initial, followed by reflux). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl substituents, using catalysts like PdCl₂(PPh₃)₂ with K₂CO₃ as a base. Critical parameters include reagent stoichiometry, temperature control, and catalyst loading (1-5 mol%). Purification via silica gel chromatography and ethanol recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Use multinuclear NMR (¹H, ¹³C) for structural confirmation and IR spectroscopy for functional group identification. Single-crystal X-ray diffraction (SCXRD) refined via SHELX software (R factors <0.08) provides definitive structural data, while ORTEP-3 visualizes molecular packing. High-resolution mass spectrometry (HRMS) and elemental analysis validate purity .

Q. What are the key considerations in designing a crystallization protocol for high-quality single crystals?

  • Optimize solvent polarity (ethanol/water mixtures), employ slow evaporation (20-25°C), and use vapor diffusion with antisolvents (e.g., hexane). Monitor crystal growth microscopically; recrystallization from ethanol with gradual cooling yields plate-like crystals suitable for SCXRD .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

  • Cross-validate computational models (e.g., DFT) against SCXRD bond lengths (mean σ(C–C) = 0.005 Å) and angles. Use multiple refinement software (SHELXL, Olex2) and graph set analysis to identify unexpected hydrogen-bonding patterns. Reassess synthetic protocols to exclude polymorphic impurities .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline derivatives?

  • Apply Etter’s graph set analysis (GSA) to classify interactions (e.g., chains, rings). Use SHELXL-generated tables for donor-acceptor distances (<3.5 Å) and angles (>110°). Complement with Hirshfeld surface analysis to quantify intermolecular contacts, as seen in C–H···O and π-π stacking interactions .

Q. How can systematic substituent variation impact electronic properties, and what methodologies are suitable?

  • Introduce electron-donating/withdrawing groups via Suzuki coupling or Vilsmeier-Haack reactions. Characterize using UV-Vis spectroscopy (π→π* shifts) and cyclic voltammetry (HOMO-LUMO gaps). Correlate Hammett parameters with SCXRD-derived bond lengths to quantify resonance effects .

Q. What are potential errors in X-ray crystallographic analysis, and how can they be mitigated?

  • Address crystal twinning via optimized growth conditions (slower cooling) and absorption effects via multi-scan corrections. Validate space groups using PLATON’s ADDSYM algorithm. Restrain thermal parameters of disordered solvents during refinement .

Q. How can Design of Experiments (DoE) principles optimize synthesis?

  • Use factorial designs to test variables (catalyst loading, temperature, solvent). For Vilsmeier-Haack, optimize POCl₃:DMF ratios via central composite design. For cross-coupling, apply Taguchi arrays to minimize catalyst waste. Validate protocols with triplicate runs and SCXRD .

Methodological Notes

  • Synthesis : Prioritize temperature control and stoichiometric precision to avoid side reactions.
  • Characterization : Combine SCXRD with computational validation for structural accuracy.
  • Data Analysis : Use graph set theory and cross-software refinement to resolve discrepancies.

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